Cas no 2137440-49-2 (rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidine)

Technical Introduction: rac-3-{(3aR,6aR)-hexahydrofuro[2,3-c]furan-2-ylmethoxy}azetidine is a chiral azetidine derivative featuring a fused furofuran moiety, which imparts structural rigidity and stereochemical complexity. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate or scaffold for the synthesis of biologically active molecules. The azetidine ring enhances metabolic stability and bioavailability, while the furofuran system may contribute to selective binding interactions. Its well-defined stereochemistry (3aR,6aR) ensures consistency in downstream applications, making it valuable for enantioselective synthesis and drug discovery. The compound’s synthetic utility lies in its functional group compatibility and potential for further derivatization.
rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidine structure
2137440-49-2 structure
商品名:rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidine
CAS番号:2137440-49-2
MF:C10H17NO3
メガワット:199.246883153915
CID:6231972
PubChem ID:165492918

rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidine 化学的及び物理的性質

名前と識別子

    • rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidine
    • EN300-1146846
    • rac-3-{[(3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methoxy}azetidine
    • 2137440-49-2
    • インチ: 1S/C10H17NO3/c1-7-4-12-6-10(7)14-8(1)5-13-9-2-11-3-9/h7-11H,1-6H2/t7-,8?,10+/m1/s1
    • InChIKey: DSUYKCMAFKBORU-SHTILUHOSA-N
    • ほほえんだ: O1C(COC2CNC2)C[C@@H]2COC[C@H]12

計算された属性

  • せいみつぶんしりょう: 199.12084340g/mol
  • どういたいしつりょう: 199.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 39.7Ų

rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1146846-0.1g
rac-3-{[(3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methoxy}azetidine
2137440-49-2 95%
0.1g
$1056.0 2023-10-25
Enamine
EN300-1146846-0.5g
rac-3-{[(3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methoxy}azetidine
2137440-49-2 95%
0.5g
$1152.0 2023-10-25
Enamine
EN300-1146846-1.0g
rac-3-{[(3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methoxy}azetidine
2137440-49-2
1g
$1543.0 2023-06-09
Enamine
EN300-1146846-0.05g
rac-3-{[(3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methoxy}azetidine
2137440-49-2 95%
0.05g
$1008.0 2023-10-25
Enamine
EN300-1146846-2.5g
rac-3-{[(3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methoxy}azetidine
2137440-49-2 95%
2.5g
$2351.0 2023-10-25
Enamine
EN300-1146846-5g
rac-3-{[(3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methoxy}azetidine
2137440-49-2 95%
5g
$3479.0 2023-10-25
Enamine
EN300-1146846-10.0g
rac-3-{[(3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methoxy}azetidine
2137440-49-2
10g
$6635.0 2023-06-09
Enamine
EN300-1146846-0.25g
rac-3-{[(3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methoxy}azetidine
2137440-49-2 95%
0.25g
$1104.0 2023-10-25
Enamine
EN300-1146846-5.0g
rac-3-{[(3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methoxy}azetidine
2137440-49-2
5g
$4475.0 2023-06-09
Enamine
EN300-1146846-1g
rac-3-{[(3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methoxy}azetidine
2137440-49-2 95%
1g
$1200.0 2023-10-25

rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidine 関連文献

rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidineに関する追加情報

Professional Introduction to rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidine (CAS No. 2137440-49-2)

Rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidine, a compound with the chemical identifier CAS No. 2137440-49-2, represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The intricate scaffold of this molecule, featuring a fused heterocyclic system and an azetidine ring, makes it a promising candidate for further exploration in drug discovery and development.

The structural complexity of rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidine is characterized by its hexahydrofuro2,3-cfuran moiety, which contributes to its distinct pharmacophoric properties. This moiety is particularly noteworthy as it integrates elements from both furan and tetrahydropyran systems, creating a versatile platform for molecular interactions. The presence of the azetidine ring further enhances the compound's potential by introducing additional binding pockets that can be exploited for receptor modulation.

In recent years, there has been growing interest in exploring the therapeutic potential of molecules with complex heterocyclic structures. The Rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidine compound has been studied for its potential applications in various therapeutic areas. One of the most compelling aspects of this molecule is its ability to interact with biological targets in a manner that is both selective and potent. This has led to its investigation as a lead compound in the development of novel therapeutic agents.

Recent studies have highlighted the importance of understanding the stereochemical aspects of molecules like rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidine. The specific configuration at the stereogenic centers (3aR and 6aR) plays a crucial role in determining the biological activity and pharmacokinetic properties of the compound. This has prompted researchers to develop sophisticated synthetic methodologies that allow for the precise control of stereochemistry during molecular construction.

The synthesis of rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidine involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, including transition metal catalysis and asymmetric hydrogenation, have been employed to achieve the desired stereochemical outcome. These methodologies not only enhance the efficiency of the synthetic process but also contribute to the overall quality of the final product.

From a biological perspective, rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidine has shown promise in preclinical studies as a potential modulator of various biological pathways. Its ability to interact with specific receptors and enzymes suggests that it could be used to treat a range of conditions, including inflammatory diseases and neurological disorders. Further research is ongoing to elucidate its exact mechanism of action and to identify potential therapeutic applications.

The development of new drugs often involves a multidisciplinary approach that integrates knowledge from chemistry, biology, and pharmacology. The study of rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidine exemplifies this collaborative effort. By combining cutting-edge synthetic techniques with rigorous biological evaluation, researchers aim to uncover novel therapeutic agents that address unmet medical needs.

In conclusion, rac-3-{(3aR,6aR)-hexahydrofuro2,3-cfuran-2-ylmethoxy}azetidine (CAS No. 2137440-49-2) represents a significant contribution to the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable compound for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new therapeutic agents.

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